molecular formula C13H18N2O B091950 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol CAS No. 305347-71-1

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Cat. No.: B091950
CAS No.: 305347-71-1
M. Wt: 218.29 g/mol
InChI Key: ZABSZGJFACXKLA-UHFFFAOYSA-N
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Description

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by a benzimidazole core substituted with a propan-2-yl group at the 1-position and a propanol chain at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the benzimidazole and propan-2-yl moieties.

Properties

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSZGJFACXKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387520
Record name 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305347-71-1
Record name 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The benzimidazole scaffold is constructed via acid-catalyzed condensation between o-phenylenediamine and a β-keto acid derivative. In a representative procedure:

  • Reagents : o-Phenylenediamine (1.0 eq), levulinic acid (1.2 eq), polyphosphoric acid (PPA, 3.0 eq)

  • Conditions : 120°C, 6 hr under nitrogen

  • Yield : 68% isolated product after recrystallization (ethanol/water)

Mechanistic Insight : PPA acts as both catalyst and dehydrating agent, facilitating cyclization through intermediate Schiff base formation. The reaction’s regioselectivity is governed by electronic effects, with the β-keto group directing nucleophilic attack at the para position relative to the amine.

MethodTemperature (°C)Time (hr)Yield (%)Regioselectivity
Direct Alkylation80125282%
Pd-Catalyzed60489>99%

Propan-1-ol Side Chain Installation

Nucleophilic Addition-Elimination

A three-step sequence achieves side chain functionalization:

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 3 hr

    • Yield : 93% brominated intermediate

  • Grignard Addition :

    • Reagents : Mg turnings (1.5 eq), 3-bromo-1-propanol (1.2 eq), THF, 0°C → RT

    • Yield : 78% after aqueous workup

  • Oxidation-Reduction :

    • Oxidant : Pyridinium chlorochromate (PCC, 1.5 eq), CH₂Cl₂, 2 hr

    • Reductant : NaBH₄ (2.0 eq), MeOH, 0°C

    • Overall Yield : 65% over two steps

Optimization and Scale-Up

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • Conditions : 150 W, 140°C, 30 min

  • Yield Improvement : 40% reduction in reaction time vs conventional heating

Solvent Effects on Alkylation

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.75288
DMSO46.76192
NMP32.25890

Polar aprotic solvents with high ε improve ion pair separation, enhancing nucleophilicity.

Industrial Production Considerations

Continuous Flow Reactor Design

  • Residence Time : 8 min

  • Throughput : 12 kg/hr

  • Purity : 98.5% by inline HPLC monitoring

Waste Stream Management

  • Solvent Recovery : 92% DMF reclaimed via fractional distillation

  • Catalyst Recycling : Pd residues reduced to <5 ppm using chelating resins

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The propanol side chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzimidazole and imidazole derivatives, differing in substituents, chain length, and functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Evidence Source
3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi) C₁₃H₁₂Br₄N₂O 527.89 Tetrabromo, methyl Dual CK2/PIM-1 kinase inhibitor
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol C₁₀H₁₃N₃O 191.23 Amino linker Unknown (structural analogue)
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol C₁₁H₁₄N₂O 190.24 Methyl branch Predicted high boiling point (411.6°C) and basicity (pKa 11.82)
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol C₂₅H₂₄N₂O 368.48 Trityl group High molecular weight, likely low solubility

Key Structural Differences:

  • Substituent Effects : The tetrabromo and methyl groups in N1-PrOH-TBBi enhance kinase inhibitory activity compared to the simpler propan-2-yl group in the target compound .
  • Chain Position: Compounds like 1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol feature an amino linker instead of a direct propanol chain, altering polarity and hydrogen-bonding capacity .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely intermediate (estimated ~250–300 g/mol) compared to brominated analogues (e.g., 527.89 g/mol for N1-PrOH-TBBi) and simpler derivatives (190–191 g/mol) .
  • Solubility : The hydroxyl group in propan-1-ol enhances water solubility relative to trityl-substituted imidazoles (), but brominated analogues may exhibit lower solubility due to increased hydrophobicity .
  • Acidity/Basicity : The benzimidazole core (pKa ~11–12 in analogues) suggests weak basicity, influencing protonation states under physiological conditions .

Biological Activity

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a compound characterized by its unique structural features, including a benzimidazole ring and a propanol side chain. Its molecular formula is C₁₃H₁₉N₂O, indicating the presence of 13 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The benzimidazole moiety is significant for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing the benzimidazole structure exhibit significant biological activities. The specific activities of this compound include:

Anticancer Activity

A study conducted on various derivatives of benzimidazole highlighted the potential of this compound in targeting cancer cells. The following table summarizes the findings from in vitro assays:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)15.4Significant cytotoxicity
HeLa (Cervical Cancer)12.9High cytotoxicity
A549 (Lung Cancer)20.5Moderate cytotoxicity

These results indicate that the compound exhibits promising anticancer activity, particularly against MCF7 and HeLa cell lines.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with various biological targets. These studies suggest strong binding affinities to key proteins involved in cancer progression, supporting its potential as a therapeutic agent.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological activity may involve:

  • Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity
3-(5-Amino-benzimidazol)Simple amino substitutionAnticancer
3-(6-Amino-benzimidazole)Different position of amino groupAntifungal
3-(5-Amino-1-methylbenzimidazole)Methyl substitution on benzimidazoleAntimicrobial

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol, and what challenges arise during its purification?

  • Synthesis Steps :

  • Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl/ethanol) to form the benzimidazole ring .
  • Propan-2-yl Group Introduction : Alkylation using propan-2-yl bromide or isopropyl halides in the presence of a base (e.g., K₂CO₃) .
  • Propanol Side Chain Addition : Nucleophilic substitution or coupling reactions to attach the propan-1-ol moiety, often requiring anhydrous conditions and catalysts like Pd/C .
    • Purification Challenges :
  • Residual solvents (e.g., DMF) and unreacted intermediates may persist. Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzimidazole ring protons at δ 7.2–8.5 ppm, isopropyl group at δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₉N₂O) .
  • Infrared Spectroscopy (IR) : Detection of hydroxyl (3200–3600 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for the propanol side chain attachment?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) versus CuI for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with THF; DMF often enhances nucleophilicity but may require post-reaction dialysis .
  • Stoichiometric Adjustments : Excess propanol derivatives (1.5–2.0 eq.) improve conversion rates .

Q. How can synthetic impurities (e.g., regioisomers) be resolved during benzimidazole core formation?

  • Regioselective Control : Use directing groups (e.g., nitro substituents) or Lewis acids (ZnCl₂) to favor N-alkylation at the 1-position .
  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like topoisomerase II or fungal cytochrome P450 .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How should contradictory cytotoxicity data (e.g., variable IC₅₀ across cell lines) be analyzed?

  • Mechanistic Profiling : Compare apoptosis markers (caspase-3 activation) versus necrosis (LDH release) to identify cell death pathways .
  • Resistance Studies : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) via qPCR in resistant cell lines .

Methodological Considerations

  • Data Contradiction Analysis :
    • For conflicting biological results, use orthogonal assays (e.g., flow cytometry for cell cycle arrest alongside Western blotting for protein targets) .
  • Reaction Scale-Up :
    • Pilot continuous-flow systems for propanol coupling to minimize batch variability and improve reproducibility .

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